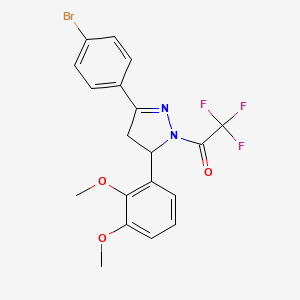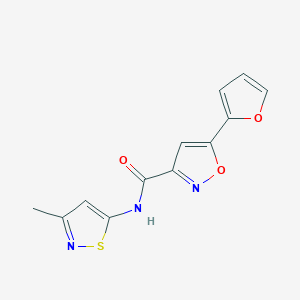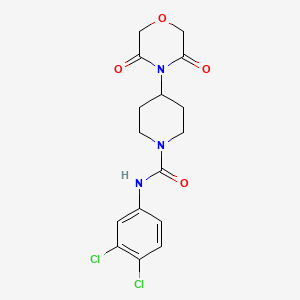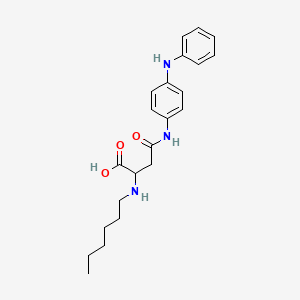
N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and the functional groups it contains. For example, the cyanomethyl group (N≡CCH2–) is a type of nitrile group .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions of a compound can be studied to understand its reactivity and stability. This involves investigating how the compound reacts with different reagents under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various experimental techniques .Aplicaciones Científicas De Investigación
Chemical Synthesis and Applications
Research on N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide and related compounds primarily focuses on their synthesis and potential applications in various fields, including medicinal chemistry, agriculture, and material science. The following are some key findings from the scientific literature:
Synthesis of Heterocyclic Compounds:
- Compounds related to N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide have been synthesized for potential use as selective herbicides. For instance, a derivative, N-(3-chloro-4-isopropylphenyl)carboxamide, has been shown to be effective when produced through specific chemical reactions (Hoppenstand & Hsiao, 1988).
Pharmaceutical Research:
- Some derivatives of the compound have been studied for their potential as antibiotic and antibacterial agents. For example, compounds synthesized from 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide demonstrated antibiotic activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Radiosensitizers and Cytotoxic Agents:
- A series of nitrothiophene-5-carboxamides, similar in structure to N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide, were synthesized and evaluated both as radiosensitizers of hypoxic mammalian cells and as selective bioreductively activated cytotoxins. The study found that compounds with strong tertiary amine bases or oxiranes in the side chain were the most potent radiosensitizers (Threadgill et al., 1991).
Sensory Applications:
- A novel dithienylethene amide-based photoswitchable anion receptor was synthesized for use as a colorimetric sensor for fluoride, indicating the potential of derivatives of N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide in sensory applications (Li et al., 2018).
Anti-Inflammatory and Antioxidant Properties:
- Acid chloride derivatives of a related compound, 2-Amino-N-(3-Chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta[b]Thiophen-3-Carboxamide, were synthesized and displayed in vitro anti-inflammatory and antioxidant activity comparable to that of ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10-8-17-9-12(10)13(16)15(7-6-14)11-4-2-3-5-11/h8-9,11H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEXGLCKOHQUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)N(CC#N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2818974.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide](/img/structure/B2818975.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2818981.png)
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2818982.png)

![[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride](/img/structure/B2818986.png)


![N-(2,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2818990.png)
![{[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}methylamine](/img/structure/B2818991.png)
![N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2818992.png)